1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one
Description
Properties
IUPAC Name |
1-(2-aminoethylamino)-6-methylxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-5-6-11-14(9-10)20-13-4-2-3-12(18-8-7-17)15(13)16(11)19/h2-6,9,18H,7-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBLLOMONQARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Xanthen-9-one Core with 6-Methyl Substitution
A critical precursor is 6-methyl-9H-xanthen-9-one or its methoxy-protected derivatives. The synthesis involves:
- Friedel-Crafts acylation of methylated trimethoxybenzene derivatives with methoxybenzoyl chloride in the presence of Lewis acids such as aluminum chloride to form key ketone intermediates.
- Intramolecular nucleophilic aromatic substitution and cyclization under basic conditions, often accelerated by microwave irradiation, to form the xanthone ring system with high regioselectivity and yield.
- Selective demethylation or methylation steps to achieve the desired substitution pattern, including the 6-methyl group.
For example, the use of 1,2,3-trimethoxy-5-methylbenzene as a starting material allows efficient synthesis of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one analogues, which can be further functionalized.
Selective Bromination at Position 1
Selective bromination at the 1-position of the xanthone ring is a key step to enable subsequent amination. This is achieved by:
- Wohl–Ziegler bromination using N-bromosuccinimide (NBS) and radical initiators such as dibenzoyl peroxide under controlled conditions.
- This reaction yields 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one intermediates with good selectivity and yield.
The brominated intermediate serves as a reactive site for nucleophilic substitution by amines.
Solvent and Temperature Considerations
- Dipolar aprotic solvents such as acetone, ethylene glycol dimethyl ether, or tetrahydrofuran are preferred for halogenation and reductive amination steps due to their ability to dissolve both organic substrates and reagents.
- Reaction temperatures are carefully controlled, typically between 80 °C and 120 °C for halogenation steps to avoid degradation.
- Microwave irradiation can significantly reduce reaction times and improve yields in cyclization steps.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 1,2,3-trimethoxy-5-methylbenzene, AlCl3 | Ketone intermediate (e.g., compound 26) | Good yield; regioselective |
| 2 | Intramolecular Cyclization | Base, microwave irradiation | 3,4-dimethoxy-1-methyl-9H-xanthen-9-one (27) | 63% yield; reduced reaction time |
| 3 | Wohl–Ziegler Bromination | NBS, dibenzoyl peroxide, controlled temp | 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one (28) | Moderate to good yield |
| 4 | Reductive Amination | 2-aminoethylamine, sodium triacetoxyborohydride, THF | 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one | 39–73% yield; selective amination |
| 5 | Optional Catalytic Hydrogenation | Pd/C, H2, mild conditions | Aminated xanthone salts (if applicable) | Avoids by-products; facilitates purification |
Research Findings and Optimization Notes
- The replacement of starting materials with methylated analogues (e.g., 1,2,3-trimethoxy-5-methylbenzene) improves regioselectivity and yield by avoiding difficult demethylation and formylation steps.
- Microwave-assisted cyclization significantly reduces reaction time from 48 hours to 6 hours and increases yield from 38% to 63%.
- Sodium triacetoxyborohydride is preferred over solid-supported borohydride for reductive amination due to better conversion and fewer side products.
- The use of dipolar aprotic solvents and controlled temperature ranges is critical to minimize degradation and maximize product purity.
- Isolation of amine products as acid salts enhances stability and eases purification, a common practice in related xanthone amine syntheses.
Chemical Reactions Analysis
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one serves as a reagent in organic synthesis. It is utilized as a fluorescent probe in various chemical analyses due to its ability to absorb and emit light at specific wavelengths. This property makes it suitable for applications in fluorescence spectroscopy and microscopy.
Biology
In biological research, this compound is employed as a fluorescent marker for cell imaging studies. Its fluorescent properties allow researchers to visualize cellular processes and structures with high specificity. Additionally, it is used in biochemical assays to study enzyme activity and molecular interactions.
Industry
The compound finds applications in the production of dyes and pigments , leveraging its vibrant color properties. It is also explored for developing new materials with specific optical characteristics, making it valuable in the fields of photonics and optoelectronics.
Anticancer Properties
Research indicates that xanthone derivatives exhibit significant anticancer properties . In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may bind to enzymes involved in cell cycle regulation, effectively inhibiting their activity.
- Modulation of Signaling Pathways : It influences key signaling pathways associated with cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Case Study 1: Fluorescent Imaging
In a study focusing on cellular imaging, researchers utilized this compound to label specific proteins within live cells. The compound's fluorescent properties allowed for real-time visualization of protein dynamics, providing insights into cellular processes such as migration and division.
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups. These findings suggest potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications. Additionally, the aminoethylamino group can interact with biological molecules, facilitating its use in biochemical assays[5][5].
Comparison with Similar Compounds
Position and Type of Substituents
- 3,6-Diamino-9H-xanthen-9-one (C₁₃H₁₀N₂O₂): Features amino groups at positions 3 and 5. The dual amino substituents increase polarity and hydrogen-bonding capacity compared to the target compound’s single aminoethylamino group at position 1. This structural difference may lead to distinct solubility profiles and target affinities .
- 1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-ol (C₂₁H₁₈O₃): Contains methoxy and phenolic groups, which are electron-donating and may enhance stability via resonance. The absence of amino groups in this compound reduces basicity but improves oxidative stability relative to the target compound .
- 9H-Thioxanthen-9-one derivatives (e.g., 2-methyl-9H-thioxanthen-9-one, C₁₄H₁₀OS): Replacement of the xanthone oxygen with sulfur increases molecular weight and lipophilicity.
Functional Group Impact
- Aminoethylamino vs. Alkoxy Groups: The aminoethylamino group in the target compound offers protonation capability (pKa ~9–10), enabling pH-dependent solubility, whereas alkoxy-substituted xanthones (e.g., 2-(4-Bromobutoxy)-3-methoxy-9H-xanthen-9-one from ) are non-ionizable and more lipophilic .
- Methyl vs. Halogen Substituents : The 6-methyl group in the target compound contributes steric bulk without significant electronic effects, unlike halogenated analogs (e.g., 1,3-dichloro-9H-xanthen-9-one), which exhibit stronger electron-withdrawing effects and higher reactivity .
Pharmacological and Physicochemical Properties
Biological Activity
1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a xanthone core structure with an aminoethyl side chain, which is crucial for its biological interactions. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that xanthone derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it was found to downregulate key survival pathways in cancer cells, leading to increased rates of apoptosis.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Enzymatic Activity : The compound binds to specific enzymes involved in cell cycle regulation and apoptosis, effectively inhibiting their activity.
- Modulation of Signaling Pathways : It influences several signaling pathways associated with cell growth and survival, such as the PI3K/Akt and MAPK pathways.
In Vitro Studies
A summary of key findings from in vitro studies on the biological activity of this compound is presented in the table below:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| HeLa | 10 | 50% inhibition of proliferation | |
| MCF-7 | 25 | Induction of apoptosis (Annexin V positive) | |
| A549 | 15 | Inhibition of migration (wound healing assay) |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Breast Cancer : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and increased apoptotic markers after treatment with the compound.
- Case Study on Lung Cancer : Research involving A549 lung cancer cells demonstrated that the compound inhibited cell migration and invasion, suggesting its potential as an anti-metastatic agent.
Pharmacological Applications
Beyond anticancer properties, this compound has shown promise in other areas:
- Antibacterial Activity : Preliminary studies indicate that it possesses antibacterial properties against several pathogenic bacteria.
- Neuroprotective Effects : The compound may also exhibit neuroprotective effects by reducing oxidative stress in neuronal cells.
Q & A
Basic: What are common synthetic routes for 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one?
Methodological Answer:
The synthesis typically involves Ullmann coupling or Friedel-Crafts acylation to construct the xanthone core. For example, diaryl ether intermediates are formed via Ullmann coupling between aryl halides and phenols, followed by intramolecular cyclization using polyphosphoric acid . Subsequent functionalization with a 2-aminoethylamino group may employ Mannich reactions or nucleophilic substitution under reflux conditions. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization .
Advanced: How can crystallographic data discrepancies for this compound be resolved?
Methodological Answer:
Use SHELX programs (e.g., SHELXL, SHELXD) for robust refinement and structure solution. Analyze π–π stacking interactions (e.g., centroid distances <4 Å) and dihedral angles between aromatic rings to validate structural consistency. For high-resolution data, employ twin refinement in SHELXL to address twinning artifacts. Cross-validate with spectroscopic data (NMR, IR) to resolve ambiguities in bond lengths or substituent orientations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks based on substituent-induced deshielding (e.g., methyl at C6 ~δ 2.3 ppm, aminoethylamino protons ~δ 1.5–3.0 ppm).
- X-ray Diffraction: Resolve the planar xanthone core and non-covalent interactions (e.g., π–π stacking, hydrogen bonds) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS [M+H]+ expected at m/z ~295).
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Methodological Answer:
- Catalyst Screening: Use CuI/ligand systems for Ullmann coupling to reduce halogen scrambling .
- Temperature Control: Maintain reflux at 80–110°C in anhydrous acetone to prevent hydrolysis of intermediates.
- Purification: Employ gradient elution in column chromatography (hexane/ethyl acetate) to separate regioisomers. Monitor by HPLC-MS for real-time impurity detection .
Basic: How to design in vitro experiments to evaluate bioactivity?
Methodological Answer:
- Antitumor Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory Screening: Measure COX-1/COX-2 inhibition via ELISA, comparing to indomethacin as a control.
- Dose-Response Curves: Test concentrations from 1–100 µM, with triplicates to ensure reproducibility .
Advanced: What strategies enable regioselective functionalization of the xanthone core?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., Boc for amines) during electrophilic substitution.
- Directing Groups: Introduce methoxy or nitro groups at C3/C6 to steer electrophiles toward C1 or C8 positions.
- Microwave-Assisted Synthesis: Enhance regioselectivity and reduce reaction time (e.g., 30 minutes vs. 8 hours) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals.
- Flash Chromatography: Optimize solvent polarity (e.g., DCM/methanol gradients) for amino-substituted derivatives.
- Centrifugation: Remove insoluble byproducts after neutralization of reaction mixtures .
Advanced: How to address contradictions in pharmacological data across studies?
Methodological Answer:
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p<0.05).
- Replicate Experiments: Conduct dose-response studies in triplicate across multiple cell lines.
- Meta-Analysis: Compare IC₅₀ values from independent studies, adjusting for variables like solvent (DMSO vs. PBS) or incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
